2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole
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Overview
Description
2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that contains both fluorine and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole typically involves the difluoromethylation of heterocycles via a radical process. This process is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in recent years .
Industrial Production Methods: Industrial production methods for this compound often involve advanced difluoromethylation techniques. These methods have benefited from the invention of multiple difluoromethylation reagents, allowing for the efficient formation of X–CF₂H bonds where X can be C(sp), C(sp²), C(sp³), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include difluoromethylation reagents, which facilitate the formation of X–CF₂H bonds . The reaction conditions often involve the use of metal catalysts and radical initiators to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are typically difluoromethyl substituted heterocycles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of complex molecules and as a ligand in catalytic processes .
- Biology : Investigated for its potential biological activities and interactions with various biomolecules .
- Medicine : Explored for its potential therapeutic properties, including its use as a pharmacophore in drug design .
- Industry : Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of stable difluoromethyl groups, which can modulate the activity of enzymes and other proteins . The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds:
- 2-(Difluoromethoxy)benzo[d]oxazole
- 4-(Difluoromethyl)benzo[d]oxazole
- 2-(Trifluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole
Uniqueness: 2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole is unique due to its specific combination of difluoromethoxy and difluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C9H5F4NO2 |
---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO2/c10-7(11)4-2-1-3-5-6(4)14-9(15-5)16-8(12)13/h1-3,7-8H |
InChI Key |
MVBVDYAESVJNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)C(F)F |
Origin of Product |
United States |
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